Butylphthalide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Secondary Prevention of Stroke

Scientific Field: Neurology

Application Summary: NBP has been widely used for treating acute ischemic stroke in China and shows a great clinical effect.

Methods of Application: In a study, patients with ischemic stroke were allocated to one of two parallel treatment groups(1) butylphthalide group0.2 g of butylphthalide capsules three times daily plus routine treatment; (2) control grouproutine treatment.

Acute Ischemic Stroke

Application Summary: NBP may play a neuroprotective role by acting on multiple active targets in patients with acute ischemic stroke receiving reperfusion therapy.

Methods of Application: In a randomized clinical trial, patients with acute ischemic stroke were randomized to NBP or placebo.

Neuroprotection

Application Summary: NBP has been demonstrated as an efficient and effective therapy for ischemic stroke.

Methods of Application: NBP is administered to patients with acute ischemic stroke.

Antioxidants

Scientific Field: Pharmacology

Application Summary: NBP has been found to mitigate oxidative stress and inflammation, thereby conferring neuroprotective benefits in many central nervous system diseases.

Methods of Application: NBP is administered to patients suffering from diseases where oxidative stress and inflammation play a significant role.

Anti-Inflammatory

Scientific Field: Immunology

Application Summary: NBP has been found to have significant anti-inflammatory properties.

Methods of Application: NBP is administered to patients suffering from diseases where inflammation plays a significant role.

Results: NBP has been found to effectively reduce inflammation in patients, thereby improving their condition.

Anti-Apoptotic

Scientific Field: Cell Biology

Application Summary: NBP has been found to inhibit nerve cell apoptosis, thereby conferring neuroprotective benefits in many central nervous system diseases.

Methods of Application: NBP is administered to patients suffering from diseases where nerve cell apoptosis plays a significant role.

Treatment of Dementia

Application Summary: NBP has been used for treating poststroke cognitive impairment and has shown a great clinical effect.

Methods of Application: In a study, patients with dementia were given NBP treatment and their cognitive abilities were assessed over a period of time.

Treatment of Alzheimer’s Disease

Scientific Field: Neurology

Application Summary: NBP has been found to improve synaptic and dendritic spine plasticity and ameliorate neurite pathology in Alzheimer’s disease mouse model and cultured hippocampal neurons.

Methods of Application: Alzheimer’s disease models were treated with NBP and their cognitive abilities were assessed

Results: NBP treatment significantly improved cognitive abilities and reduced amyloid-β levels in the models

Treatment of Parkinson’s Disease

Application Summary: NBP has been found to rescue dopaminergic neurons in Parkinson’s Disease models by inhibiting the NLRP3 inflammasome and ameliorating mitochondrial impairment.

Methods of Application: Parkinson’s disease models were treated with NBP and their cognitive abilities were assessed

Results: NBP treatment significantly improved cognitive abilities and reduced neuroinflammation in the models

Treatment of Vascular Dementia

Scientific Field: Neurology

Application Summary: NBP has been found to improve the learning and memory ability of vascular dementia rats by attenuating pyroptosis via TLR-4/NF-κB Signaling Pathway.

Methods of Application: Vascular dementia models were treated with NBP and their cognitive abilities were assessed .

Results: NBP treatment significantly improved cognitive abilities and reduced pyroptosis in the models .

Treatment of Cognitive Impairment

Application Summary: NBP has been found to reduce cognitive deficits and alleviate neuropathology in cognitive impairment models .

Methods of Application: Cognitive impairment models were treated with NBP and their cognitive abilities were assessed .

Results: NBP treatment significantly improved cognitive abilities and reduced neuropathology in the models .

Treatment of Neurodegenerative Diseases

Application Summary: NBP has been found to have a therapeutic effect for neurodegenerative diseases .

Methods of Application: Neurodegenerative disease models were treated with NBP and their cognitive abilities were assessed .

Results: NBP treatment significantly improved cognitive abilities in the models .

Anti-Cancer Activity

Scientific Field: Oncology

Application Summary: NBP has demonstrated anti-cancer activities.

Methods of Application: In a study, the effect of NBP on PD-L1 signaling and the progression of lung cancer was explored.

Results: NBP treatment significantly repressed the proliferation of lung cancer cells in vitro.

Anti-Tumor Activity

Application Summary: NBP has been found to have anti-tumor properties.

Methods of Application: NBP is used in the synthesis of natural products and their analogs.

Anti-Angiogenesis

Application Summary: NBP has been found to promote angiogenesis in ischemic stroke models through upregulating autocrine and paracrine sonic hedgehog.

Methods of Application: Ischemic stroke models were treated with NBP and their cognitive abilities were assessed.

Anti-Metastasis

Application Summary: NBP has been found to have anti-metastasis properties.

Methods of Application: Lung cancer models were treated with NBP and their cognitive abilities were assessed.

Results: NBP treatment significantly repressed the proliferation of lung cancer cells in vitro.

Anti-Proliferation

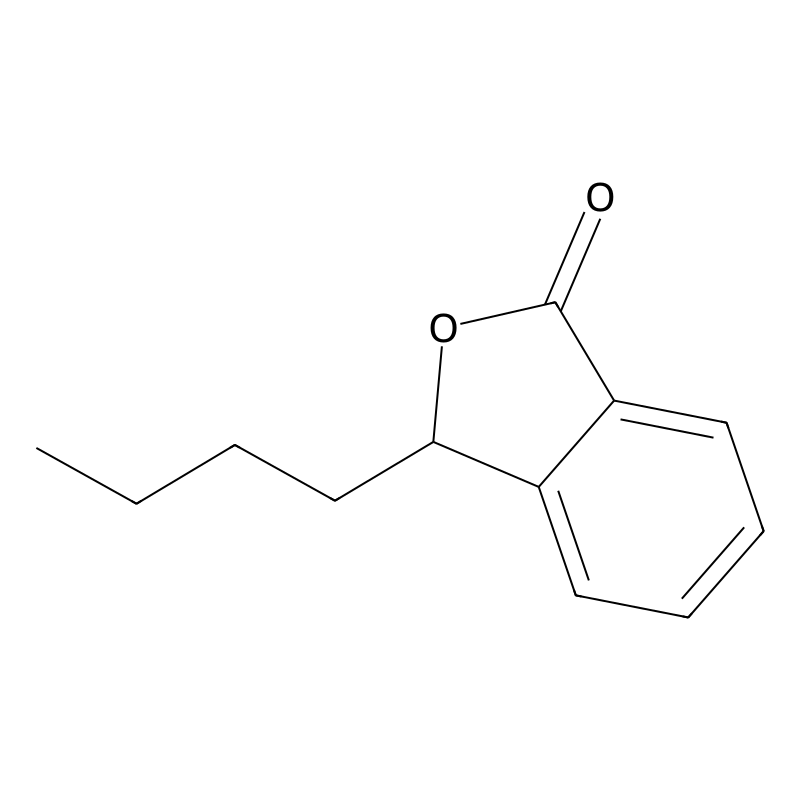

Butylphthalide, also known as 3-n-butylphthalide, is an organic compound classified within the benzofuranones group. Its chemical formula is C12H14O2, and it possesses a molecular weight of approximately 190.24 g/mol. This compound is primarily derived from celery oil, contributing to its characteristic aroma and flavor. Butylphthalide has gained attention for its potential therapeutic applications, particularly in the treatment of various neurological conditions and hypertension. It was approved in China in 2002 for treating cerebral ischemia, showcasing its clinical relevance .

Butylphthalide undergoes several chemical transformations, primarily involving oxidation and hydroxylation. In metabolic studies, it has been observed that butylphthalide is extensively metabolized in humans, yielding various metabolites such as 3-hydroxy-butylphthalide and 10-hydroxy-butylphthalide. These metabolites are formed through phase I reactions, including aryl hydroxylation and lactone ring opening . The compound's structure allows it to participate in reactions typical of benzofuranones, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Butylphthalide exhibits a range of biological activities that contribute to its therapeutic potential. Key pharmacological effects include:

- Neuroprotection: Studies suggest that butylphthalide can protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating ischemic strokes .

- Vasodilation: It aids in reconstructing microcirculation and improving blood flow, which is beneficial for conditions like hypertension .

- Anti-inflammatory Effects: Butylphthalide has demonstrated the ability to inhibit inflammatory responses, which may be relevant in various neurodegenerative diseases .

The synthesis of butylphthalide typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with n-butanol under acidic conditions to form the desired phthalide structure. Variations of this method can lead to different derivatives of butylphthalide . Additionally, biotransformation processes utilizing microbial systems have been explored to generate specific hydroxylated metabolites from butylphthalide .

Butylphthalide's applications span several fields:

- Pharmaceuticals: It is primarily investigated for its neuroprotective properties and potential use in treating cerebrovascular diseases.

- Food Industry: As a natural flavoring agent derived from celery oil, it is used for enhancing food products.

- Research: Ongoing studies are exploring its effects on microcirculation and mitochondrial function, indicating broader potential in medical therapies .

Research indicates that butylphthalide interacts with various drugs, potentially altering their effectiveness or side effects. Notable interactions include:

- Increased risk of bleeding when combined with anticoagulants like acenocoumarol and abciximab.

- Potential enhancement of therapeutic effects when used with other cardiovascular agents .

These interactions necessitate careful consideration when prescribing butylphthalide alongside other medications.

Butylphthalide shares structural similarities with several other compounds within the benzofuranone class. Here are some notable comparisons:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sedanolide | C12H16O2 | Found in celery oil; contributes to aroma |

| Phthalide | C8H6O2 | Simpler structure; used in industrial applications |

| Benzofuranone | C9H6O2 | Core structure shared with butylphthalide |

| Dihydrophenanthrene | C14H10 | Exhibits different biological activities |

Butylphthalide is unique due to its specific long-chain alkyl group (n-butyl) that enhances its solubility and bioactivity compared to simpler analogs like phthalide . Its distinct pharmacological profile also sets it apart from other benzofuranones.

Butylphthalide, systematically named 3-butyl-1(3H)-isobenzofuranone, possesses the molecular formula C₁₂H₁₄O₂ with a molecular weight of 190.24 grams per mole [1] [2] [3]. The compound is registered under CAS number 6066-49-5 [1] [2] [4]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-butyl-1(3H)-isobenzofuranone, reflecting its structural characteristics as a substituted isobenzofuranone derivative [1] [3] [4].

The molecular structure consists of a benzene ring fused to a five-membered lactone ring, with a butyl chain attached at the 3-position of the lactone ring [1] [3]. This phthalide structure is characterized by the presence of a cyclic anhydride moiety, which contributes significantly to the compound's chemical and biological properties. The structure can be represented by the SMILES notation and is documented in various chemical databases including PubChem, ChemSpider, and the NIST Chemistry WebBook [1] [3] [4].

Stereochemistry and Isomeric Forms

L-3-n-butylphthalide

L-3-n-butylphthalide, also designated as (S)-(-)-3-butylphthalide or (3S)-butylphthalide, represents the naturally occurring enantiomer with CAS number 3413-15-8 [5] [6]. This stereoisomer is the form originally extracted from celery seeds (Apium graveolens) and possesses a specific three-dimensional configuration that contributes to its biological activity [5] [7]. The compound is listed in PubChem under CID 11116832 and has been identified in natural sources including Angelica gigas [5].

The L-enantiomer demonstrates specific optical activity, rotating plane-polarized light in a counterclockwise direction, hence the (-) designation in its nomenclature [5]. This naturally occurring form has been the subject of extensive research due to its neuroprotective properties and has served as the template for the development of synthetic analogues [7] [6].

DL-3-n-butylphthalide

DL-3-n-butylphthalide represents the racemic mixture containing equal proportions of both L- and D-enantiomers [8] [7]. This form is commonly designated as (±)-3-butylphthalide and maintains the primary CAS number 6066-49-5 [8]. The racemic mixture is the most frequently utilized form in pharmaceutical applications and research studies due to its synthetic accessibility and cost-effectiveness compared to individual enantiomers [8] [7].

The racemic form is supplied as a neat oil and demonstrates solubility characteristics similar to the individual enantiomers [8]. Research has demonstrated that the racemic mixture maintains significant biological activity, with studies indicating that all three stereoisomeric forms exhibit neuroprotective effects against hypoxia-induced damage [7]. The DL-form has been extensively studied in various animal models and has shown efficacy in reducing cerebral ischemia-reperfusion injury [7].

D-3-n-butylphthalide

D-3-n-butylphthalide, also known as (R)-3-butylphthalide or (+)-3-butylphthalide, represents the synthetic enantiomer with CAS number 125412-70-6 [9]. This stereoisomer is catalogued in PubChem under CID 9990075 and is less commonly encountered in research applications compared to the L-form and racemic mixture [9]. The D-enantiomer rotates plane-polarized light in a clockwise direction, indicated by the (+) designation in its nomenclature [9].

While less extensively studied than its counterparts, the D-enantiomer has demonstrated biological activity in experimental models. Research indicates that all three stereoisomeric forms possess neuroprotective properties, though the specific activities and potencies may vary between enantiomers [7]. The synthetic nature of this enantiomer makes it valuable for comparative studies examining stereoselectivity in biological systems [9].

Physicochemical Properties

Physical State and Appearance

Butylphthalide exists as a liquid at standard temperature and pressure conditions (20°C) [10]. The compound presents as a colorless to light yellow clear liquid with characteristic olfactory properties [11] [10]. The liquid nature of butylphthalide at ambient conditions is consistent with its molecular weight and structural characteristics, which do not favor crystalline solid formation under normal storage conditions [10].

The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere [10]. This characteristic necessitates careful storage conditions to maintain chemical stability and prevent degradation. The clear liquid appearance indicates high purity when properly stored, as impurities or degradation products typically result in color changes or turbidity [11] [10].

Solubility Characteristics

Butylphthalide demonstrates limited aqueous solubility, being classified as almost insoluble in water [11] [8]. This hydrophobic characteristic is consistent with its organic structure and relatively high partition coefficient. The poor water solubility has implications for pharmaceutical formulation development, often requiring the use of co-solvents or specialized delivery systems to achieve adequate bioavailability [8].

In contrast to its poor aqueous solubility, butylphthalide exhibits good solubility in organic solvents. The compound is soluble in ethanol at concentrations of approximately 30 milligrams per milliliter [11] [8]. Similarly, it demonstrates slight solubility in methanol, also at concentrations around 30 milligrams per milliliter [11]. The compound shows enhanced solubility in oils and other organic solvents, making it suitable for lipophilic formulations [11] [8].

For pharmaceutical applications requiring aqueous compatibility, specialized formulation approaches have been developed. Research has demonstrated that butylphthalide can be dissolved in ethanol and subsequently diluted with aqueous buffers, achieving a solubility of approximately 0.33 milligrams per milliliter in a 1:2 solution of ethanol:phosphate-buffered saline at pH 7.2 [8]. However, such aqueous solutions are not recommended for storage beyond one day due to stability concerns [8].

Partition Coefficients

The octanol-water partition coefficient (LogP) of butylphthalide ranges from 2.80 to 3.08, indicating significant lipophilicity [12] [11]. This parameter is crucial for understanding the compound's distribution in biological systems and its potential for membrane permeability. The LogP value suggests that butylphthalide will preferentially partition into lipid phases, which is consistent with its poor aqueous solubility and good penetration through biological barriers [12] [11].

The relatively high partition coefficient indicates that butylphthalide is likely to accumulate in lipid-rich tissues and may have good bioavailability when administered orally. This characteristic is particularly important for central nervous system applications, as compounds with LogP values in this range typically demonstrate good blood-brain barrier permeability [12] [11].

Spectroscopic Properties

Butylphthalide exhibits characteristic spectroscopic properties that facilitate its identification and quantification. In infrared spectroscopy, the compound displays distinctive absorption bands corresponding to its functional groups. The carbonyl stretch of the lactone moiety appears at approximately 1770 wavenumbers, characteristic of five-membered ring lactones [13]. Additional absorption bands include carbon-oxygen stretches, aromatic carbon-carbon stretches, and aliphatic carbon-hydrogen stretching vibrations [13].

Nuclear magnetic resonance spectroscopy provides detailed structural information for butylphthalide. The proton NMR spectrum reveals characteristic signals for aromatic protons, aliphatic chain protons, and integration patterns that confirm the molecular structure [14]. Carbon-13 NMR spectroscopy shows the carbonyl carbon signal characteristic of the lactone structure, along with aromatic and aliphatic carbon signals [15].

Mass spectrometry analysis of butylphthalide yields a molecular ion peak at mass-to-charge ratio 190, consistent with its molecular weight [16] [17]. Fragmentation patterns provide additional structural confirmation, with characteristic fragments arising from cleavage of the butyl chain and opening of the lactone ring [17]. These spectroscopic techniques are routinely employed for quality control, purity analysis, and structural confirmation in both research and pharmaceutical applications [16].

Chemical Stability and Degradation Pathways

Butylphthalide demonstrates sensitivity to various environmental conditions, requiring careful attention to storage and handling protocols. The compound is classified as heat-sensitive, necessitating storage at frozen temperatures below 0°C to maintain stability [10] [18]. Under inert gas atmospheres, such as nitrogen or argon, the compound exhibits enhanced stability compared to air exposure [10].

The hygroscopic nature of butylphthalide contributes to its instability in humid environments [10]. Moisture absorption can lead to hydrolytic degradation of the lactone ring, particularly under elevated temperature conditions. Research has demonstrated that phthalate compounds, including butylphthalide, are susceptible to hydrolysis reactions that can produce various degradation products [19].

Oxidative degradation represents another significant pathway for butylphthalide decomposition. Studies have shown that related phthalate compounds undergo oxidation reactions that can lead to ring-opening and formation of various metabolites [20]. Under hydrothermal oxidation conditions, butylphthalide and similar compounds can produce benzoic acid derivatives, phthalic anhydride, and various alcohol products [20].

Photodegradation studies on related phthalate compounds have revealed that ultraviolet light exposure can induce significant chemical changes [21]. These photochemical reactions typically involve attack on both the aromatic ring system and the aliphatic side chains, leading to hydroxylated compounds and ring-opening products [21]. The photostability of butylphthalide under various light conditions remains an important consideration for pharmaceutical formulation and storage protocols.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 87 of 125 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 125 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

3413-15-8

Wikipedia

Terreulactone_A

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

2: Jiang Y, Sun L, Xuan X, Wang J. Impacts of N-Butylphthalide on expression of growth factors in rats with focal cerebral ischemia. Bosn J Basic Med Sci. 2016 Jan 1. doi: 10.17305/bjbms.2016.560. [Epub ahead of print] PubMed PMID: 26773175.

3: Wang F, Ma J, Han F, Guo X, Meng L, Sun Y, Jin C, Duan H, Li H, Peng Y. DL-3-n-butylphthalide delays the onset and progression of diabetic cataract by inhibiting oxidative stress in rat diabetic model. Sci Rep. 2016 Jan 13;6:19396. doi: 10.1038/srep19396. PubMed PMID: 26759189.

4: Zhao CY, Lei H, Zhang Y, Li L, Xu SF, Cai J, Li PP, Wang L, Wang XL, Peng Y. L-3-n-Butylphthalide attenuates neuroinflammatory responses by downregulating JNK activation and upregulating Heme oxygenase-1 in lipopolysaccharide-treated mice. J Asian Nat Prod Res. 2015 Dec 16:1-14. [Epub ahead of print] PubMed PMID: 26675131.

5: Hu Y, Bi X, Zhao P, Zheng H, Huang X. Cytotoxic Activities, SAR and Anti-Invasion Effects of Butylphthalide Derivatives on Human Hepatocellular Carcinoma SMMC7721 Cells. Molecules. 2015 Nov 12;20(11):20312-9. doi: 10.3390/molecules201119699. PubMed PMID: 26569212.

6: Diao XX, Zhong K, Li XL, Zhong DF, Chen XY. Isomer-selective distribution of 3-n-butylphthalide (NBP) hydroxylated metabolites, 3-hydroxy-NBP and 10-hydroxy-NBP, across the rat blood-brain barrier. Acta Pharmacol Sin. 2015 Dec;36(12):1520-7. doi: 10.1038/aps.2015.64. Epub 2015 Nov 16. PubMed PMID: 26567730.

7: Du R, Teng JF, Wang Y, Zhao XY, Shi ZB. Clinical study of Butylphthalide combined with Xue Shuan Tong on serum inflammatory factors and prognosis effect of patients with cerebral infarction. Pak J Pharm Sci. 2015 Sep;28(5 Suppl):1823-7. PubMed PMID: 26525022.

8: Zhou Y, Niu LJ, Qi FM, Guo L. [Effect of 3-n-butylphthalide pretreatment on expression of the HSP70 after brain ischemia/reperfusion]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2015 Mar;31(2):136-40. Chinese. PubMed PMID: 26248419.

9: Zhao Q, Hu JP, Jiang J, Li Y, Hu P. [Interaction of butylphthalide with rat and human liver CYP450 isoenzymes]. Yao Xue Xue Bao. 2015 May;50(5):541-6. Chinese. PubMed PMID: 26234133.

10: Yang LC, Li J, Xu SF, Cai J, Lei H, Liu DM, Zhang M, Rong XF, Cui DD, Wang L, Peng Y, Wang XL. L-3-n-butylphthalide Promotes Neurogenesis and Neuroplasticity in Cerebral Ischemic Rats. CNS Neurosci Ther. 2015 Sep;21(9):733-41. doi: 10.1111/cns.12438. Epub 2015 Jul 28. PubMed PMID: 26215907.

11: Sheng X, Hua K, Yang C, Wang X, Ji H, Xu J, Huang Z, Zhang Y. Novel hybrids of 3-n-butylphthalide and edaravone: Design, synthesis and evaluations as potential anti-ischemic stroke agents. Bioorg Med Chem Lett. 2015 Sep 1;25(17):3535-40. doi: 10.1016/j.bmcl.2015.06.090. Epub 2015 Jul 3. PubMed PMID: 26189079.

12: Wu Y, Huang Q, Liu X, Wei X. Dl-3-n-butylphthalide is effective for demyelination: a case-combined study. Clin Neurol Neurosurg. 2015 Oct;137:83-8. doi: 10.1016/j.clineuro.2015.06.024. Epub 2015 Jul 2. PubMed PMID: 26164676.

13: Jia J, Wei C, Liang J, Zhou A, Zuo X, Song H, Wu L, Chen X, Chen S, Zhang J, Wu J, Wang K, Chu L, Peng D, Lv P, Guo H, Niu X, Chen Y, Dong W, Han X, Fang B, Peng M, Li D, Jia Q, Huang L. The effects of DL-3-n-butylphthalide in patients with vascular cognitive impairment without dementia caused by subcortical ischemic small vessel disease: A multicentre, randomized, double-blind, placebo-controlled trial. Alzheimers Dement. 2015 Jun 15. pii: S1552-5260(15)00193-4. doi: 10.1016/j.jalz.2015.04.010. [Epub ahead of print] PubMed PMID: 26086183.

14: Hua K, Sheng X, Li TT, Wang LN, Zhang YH, Huang ZJ, Ji H. The edaravone and 3-n-butylphthalide ring-opening derivative 10b effectively attenuates cerebral ischemia injury in rats. Acta Pharmacol Sin. 2015 Aug;36(8):917-27. doi: 10.1038/aps.2015.31. Epub 2015 Jun 15. PubMed PMID: 26073328; PubMed Central PMCID: PMC4564877.

15: Li Q, Cheng Y, Bi M, Lin H, Chen Y, Zou Y, Liu Y, Kang H, Guo Y. Effects of N-butylphthalide on the activation of Keap1/Nrf-2 signal pathway in rats after carbon monoxide poisoning. Environ Toxicol Pharmacol. 2015 Jul;40(1):22-9. doi: 10.1016/j.etap.2015.05.009. Epub 2015 May 22. PubMed PMID: 26056974.

16: Zhang W, Tan N, Jia X, Wang G, Long W, Li X, Liao S, Hou D. Synthesis, recognition characteristics and properties of l-3-n-butylphthalide molecularly imprinted polymers as sorbent for solid-phase extraction through precipitation polymerization. Mater Sci Eng C Mater Biol Appl. 2015 Aug;53:166-74. doi: 10.1016/j.msec.2015.04.034. Epub 2015 Apr 25. PubMed PMID: 26042704.

17: Li Q, Cheng Y, Bi MJ, Kang H, Qu Y, Lin H, Guo Y, Zou Y. Effects of N-Butylphthalide on the expressions of Nogo/NgR in rat brain tissue after carbon monoxide poisoning. Environ Toxicol Pharmacol. 2015 Mar;39(2):953-61. doi: 10.1016/j.etap.2015.02.013. Epub 2015 Feb 26. PubMed PMID: 25812770.

18: Ye J, Zhai L, Zhang S, Zhang Y, Chen L, Hu L, Zhang S, Ding Z. DL-3-n-butylphthalide inhibits platelet activation via inhibition of cPLA2-mediated TXA2 synthesis and phosphodiesterase. Platelets. 2015;26(8):736-44. doi: 10.3109/09537104.2014.989826. Epub 2015 Mar 3. PubMed PMID: 25734213.

19: Li Y, Zhao L, Li X, Guo B, Zhao J, Wang X, Zhang T. Quantification of 3-n-butylphthalide in beagle plasma samples by supercritical fluid chromatography with triple quadruple mass spectrometry and its application to an oral bioavailability study. J Sep Sci. 2015 Feb;38(4):697-702. doi: 10.1002/jssc.201401073. Epub 2015 Jan 7. PubMed PMID: 25446715.

20: Zhu J, Zhang Y, Yang C. Protective effect of 3-n-butylphthalide against hypertensive nephropathy in spontaneously hypertensive rats. Mol Med Rep. 2015 Feb;11(2):1448-54. doi: 10.3892/mmr.2014.2791. Epub 2014 Oct 27. PubMed PMID: 25352064.